N'-(3,5-dichlorophenyl)cyclohexanecarboximidamide
Description
N'-(3,5-Dichlorophenyl)cyclohexanecarboximidamide is a synthetic carboximidamide derivative characterized by a cyclohexane backbone substituted with a carboximidamide group and a 3,5-dichlorophenyl moiety. Its molecular structure combines lipophilic (chlorinated aryl group) and hydrogen-bonding (carboximidamide) features, which may influence bioavailability and target interactions.
Properties
Molecular Formula |
C13H16Cl2N2 |
|---|---|
Molecular Weight |
271.18 g/mol |
IUPAC Name |
N'-(3,5-dichlorophenyl)cyclohexanecarboximidamide |
InChI |
InChI=1S/C13H16Cl2N2/c14-10-6-11(15)8-12(7-10)17-13(16)9-4-2-1-3-5-9/h6-9H,1-5H2,(H2,16,17) |
InChI Key |
QFIWBUPABSDLEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=NC2=CC(=CC(=C2)Cl)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,5-dichlorophenyl)cyclohexanecarboximidamide typically involves the reaction of 3,5-dichloroaniline with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified using recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of N’-(3,5-dichlorophenyl)cyclohexanecarboximidamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N’-(3,5-dichlorophenyl)cyclohexanecarboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the imidamide group to an amine or other reduced forms.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines. Substitution reactions can introduce various functional groups, such as alkoxy or amino groups, onto the phenyl ring.
Scientific Research Applications
N’-(3,5-dichlorophenyl)cyclohexanecarboximidamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N’-(3,5-dichlorophenyl)cyclohexanecarboximidamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or disrupt cellular processes in microorganisms, leading to their death or inhibition of growth. The exact pathways and targets can vary depending on the specific application and the organism being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Key Observations :
- The target compound’s cyclohexane-carboximidamide structure contrasts with procymidone’s cyclopropane-dicarboximide and dimetachlon’s pyrrolidine-dione . These differences impact ring strain (cyclopropane vs. stable cyclohexane) and polarity (dicarboximide vs. carboximidamide).
- The 3,5-dichlorophenyl group is a common motif across analogs, enhancing lipophilicity and likely contributing to fungicidal activity by interacting with fungal membrane proteins or enzymes .
Physicochemical Properties
Key Observations :
- Higher logP in 3-chloro-N-(3,5-dichlorophenyl)benzamide suggests greater membrane permeability but reduced aqueous solubility, limiting environmental mobility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
